![molecular formula C20H22FN3O3S2 B2985468 N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252842-23-1](/img/structure/B2985468.png)
N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H22FN3O3S2 and its molecular weight is 435.53. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Research into thieno[2,3-d]pyrimidine derivatives, which share structural features with the compound , has demonstrated their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making their inhibitors valuable for cancer therapy. One study highlighted compounds exhibiting potent dual inhibitory activities against human TS and DHFR, indicating the therapeutic potential of such structures in cancer treatment (Gangjee et al., 2008).
Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives
Further exploration into thieno[3,2-d]pyrimidine compounds has shown significant antitumor activity across various human cancer cell lines, including breast adenocarcinoma and cervical carcinoma. This suggests that modifications to the thieno[3,2-d]pyrimidine backbone, akin to the compound , could yield promising anticancer agents (Hafez & El-Gazzar, 2017).
Oxazolidinone Antibacterial Agents
Oxazolidinone derivatives, which are structurally distinct but relevant due to similar synthetic modification potentials, have been investigated for their antibacterial properties. Studies on compounds like U-100592 and U-100766 have shown effectiveness against a wide range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium, highlighting the antimicrobial potential of novel synthetic compounds (Zurenko et al., 1996).
Met Kinase Inhibitors
Research into substituted dihydropyridine-3-carboxamides has identified compounds as selective inhibitors of the Met kinase superfamily. These findings suggest that structural analogues, including those with pyrimidine and fluorophenyl groups, could serve as targeted therapies for cancers driven by aberrant Met signaling (Schroeder et al., 2009).
Fluorescence Binding with Bovine Serum Albumin
The interaction between novel chemical compounds and biological molecules such as bovine serum albumin (BSA) has been explored to understand their pharmacokinetic behaviors. Studies on p-hydroxycinnamic acid derivatives, for example, have demonstrated the utility of fluorescence and UV–vis spectral studies in assessing the binding affinity and potential biological activity of new compounds (Meng et al., 2012).
特性
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S2/c1-12(2)6-8-24-19(26)18-15(7-9-28-18)23-20(24)29-11-17(25)22-13-4-5-16(27-3)14(21)10-13/h4-5,7,9-10,12H,6,8,11H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVMLNPWNGHGOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[3,2-b]furan](/img/structure/B2985385.png)

![ethyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2985387.png)
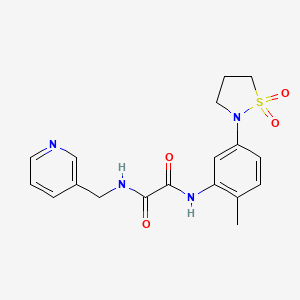
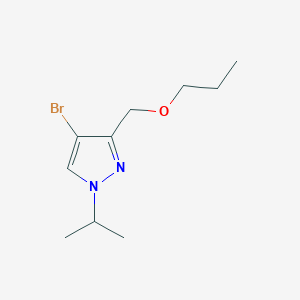
![2,6-dimethyl-4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl N,N-dimethylcarbamate](/img/structure/B2985391.png)
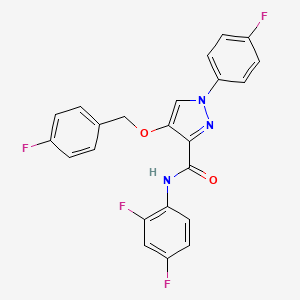
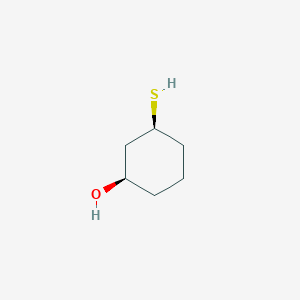
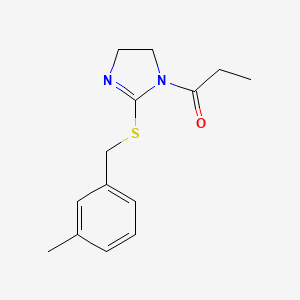
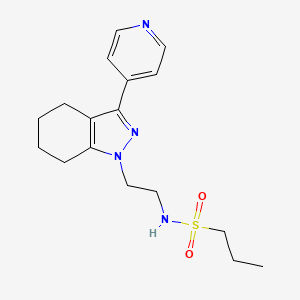


![1,7-dimethyl-3-(4-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985406.png)
![trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol](/img/structure/B2985408.png)